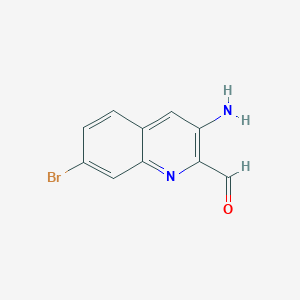
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitro and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-pyrazole-3-carboxylic acid hydrate typically involves the nitration of 1H-pyrazole-3-carboxylic acid. One common method includes the reaction of 1H-pyrazole-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the isolation and purification steps are crucial to obtain the hydrate form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC) for esterification or amidation.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Applications De Recherche Scientifique
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Nitro-1H-pyrazole-3-carboxylic acid hydrate is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Amino-1H-pyrazole-3-carboxylic acid: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
3,5-Dinitro-1H-pyrazole: Contains an additional nitro group, which can significantly alter its chemical and physical properties.
Uniqueness
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate is unique due to the presence of both nitro and carboxylic acid functional groups, which provide a balance of reactivity and stability
Propriétés
Formule moléculaire |
C4H5N3O5 |
|---|---|
Poids moléculaire |
175.10 g/mol |
Nom IUPAC |
5-nitro-1H-pyrazole-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C4H3N3O4.H2O/c8-4(9)2-1-3(6-5-2)7(10)11;/h1H,(H,5,6)(H,8,9);1H2 |
Clé InChI |
VDYUJJBRFAQHJC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(=O)O)[N+](=O)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)

![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)



![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)

![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)




